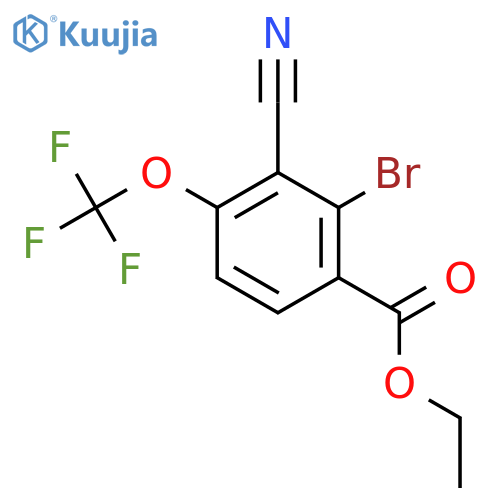Cas no 1806848-11-2 (Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate)

Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate
-
- インチ: 1S/C11H7BrF3NO3/c1-2-18-10(17)6-3-4-8(19-11(13,14)15)7(5-16)9(6)12/h3-4H,2H2,1H3
- InChIKey: IXBCHSXHPACDEV-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=C(C=CC=1C(=O)OCC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 379
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 59.3
Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016930-1g |
Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate |
1806848-11-2 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate 関連文献
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoateに関する追加情報
Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate (CAS No. 1806848-11-2): A Comprehensive Overview
Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate, identified by its CAS number 1806848-11-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoate derivatives, characterized by its complex structural features, which include a bromine substituent at the second position, a cyano group at the third position, and a trifluoromethoxy group at the fourth position. These structural elements contribute to its unique chemical properties and potential biological activities, making it a subject of extensive study in academic and industrial research settings.
The synthesis of Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate involves a multi-step process that typically begins with the functionalization of a benzoic acid precursor. The introduction of the bromine atom is achieved through electrophilic aromatic substitution, while the cyano group is typically introduced via the reaction with cyanogen bromide or through oxidation of an amine derivative. The trifluoromethoxy group is incorporated through nucleophilic aromatic substitution, often using sodium trifluoromethoxide as the nucleophile. This synthetic route highlights the compound's complexity and the precision required in its preparation.
One of the most compelling aspects of Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate is its potential as a building block in drug discovery. The presence of multiple reactive sites on its molecular structure allows for further derivatization, enabling researchers to explore a wide range of pharmacological applications. For instance, the cyano group can be hydrolyzed to form a carboxylic acid, while the bromine atom can undergo cross-coupling reactions to introduce additional functional groups. These transformations make it an invaluable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the biological activity of benzoate derivatives, particularly those with electron-withdrawing groups such as cyano and trifluoromethoxy. These groups enhance the lipophilicity and metabolic stability of the compounds, which are crucial factors in drug design. In particular, Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate has shown promise in preliminary screenings for its potential antimicrobial and anti-inflammatory properties. The trifluoromethoxy group, in particular, has been associated with increased binding affinity to biological targets, making it an attractive feature for drug development.
The pharmaceutical industry has been increasingly interested in developing novel therapeutic agents based on benzoate derivatives due to their favorable pharmacokinetic profiles and low toxicity. Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate fits well within this trend, as it combines structural features that are known to enhance drug-like properties. Researchers are exploring its potential use in treating various conditions, including neurological disorders and chronic inflammatory diseases. The compound's ability to modulate key biological pathways makes it a promising candidate for further investigation.
In addition to its pharmaceutical applications, Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate has also found utility in materials science and agrochemical research. Its unique electronic properties make it suitable for use in organic electronics and as a precursor for specialty polymers. Furthermore, its stability under various environmental conditions suggests potential applications in crop protection agents, where chemical durability is essential.
The ongoing research into Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate underscores its significance as a versatile chemical entity. As synthetic methodologies continue to advance, new derivatives and applications are likely to emerge, further expanding its role in scientific and industrial domains. The compound's structural complexity and functional diversity make it a cornerstone in modern chemical research, driving innovation across multiple sectors.
In conclusion, Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate (CAS No. 1806848-11-2) represents a fascinating compound with broad implications in pharmaceuticals, materials science, and agrochemicals. Its intricate structure and multifunctional nature provide researchers with a rich palette for developing novel applications. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in advancing chemical research and innovation.
1806848-11-2 (Ethyl 2-bromo-3-cyano-4-(trifluoromethoxy)benzoate) 関連製品
- 2090897-00-8(Ethyl 3-chloroisoquinoline-4-carboxylate)
- 2229166-25-8(3-methoxy-2-(1H-pyrazol-4-yl)pyridine)
- 519152-11-5(2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid)
- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)
- 954271-22-8(3-(benzyloxy)benzene-1-sulfonamide)
- 1105229-88-6(N-(4-fluorophenyl)methyl-1-6-(furan-2-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 89296-48-0(Vaccenic Acid Ethyl Ester)
- 98138-06-8(4,6-Dichloropyridine-2-carbonyl chloride)
- 1887155-03-4(Pyrimidine, 5-fluoro-2-(tributylstannyl)-)
- 14679-27-7(cis-1-Methyl-1,2-cyclohexanedicarboxylic Anhydride)




